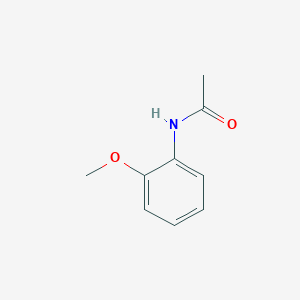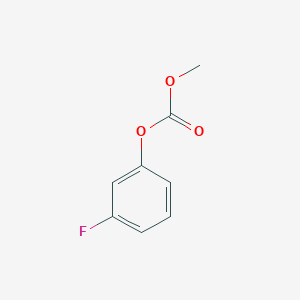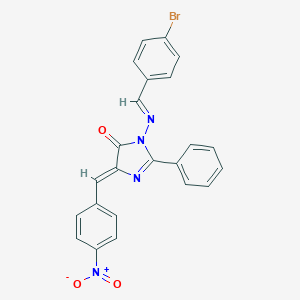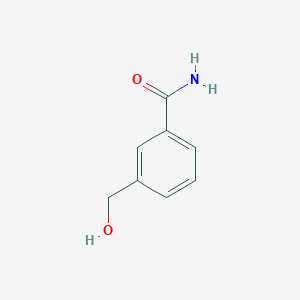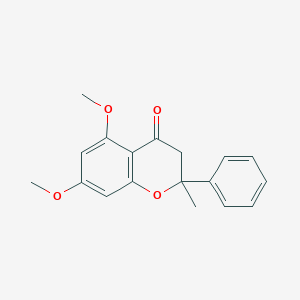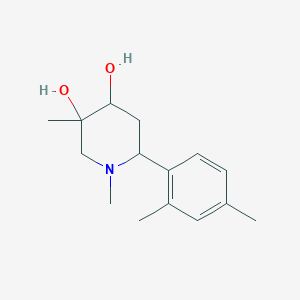![molecular formula C15H16N4O B159745 (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone CAS No. 1854-39-3](/img/structure/B159745.png)
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, also known as CK2 inhibitor CX-4945, is a small molecule inhibitor of protein kinase CK2. It has been shown to have potential therapeutic applications in the treatment of various cancers, neurodegenerative diseases, and viral infections.
Wirkmechanismus
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 works by inhibiting the activity of protein kinase (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair. By inhibiting (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone, CX-4945 can disrupt these processes and induce cell death in cancer cells. CX-4945 has also been shown to inhibit the replication of viruses such as HIV and HCV by disrupting the viral life cycle.
Biochemische Und Physiologische Effekte
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the viral life cycle. CX-4945 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 in lab experiments include its specificity for (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone and its ability to induce cell death in cancer cells and inhibit viral replication. However, CX-4945 has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research and development of (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945. These include further studies to determine its optimal dosage and administration, as well as its potential applications in the treatment of neurodegenerative diseases. In addition, CX-4945 may have potential applications in combination therapy with other anticancer drugs or antiviral agents. Further studies are needed to determine the efficacy of CX-4945 in these applications.
Synthesemethoden
The synthesis method of (4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 involves the reaction of 4,6-dichloro-5-nitropyrimidine with 2,7-dimethyl-5,6,7,8-tetrahydroquinoline in the presence of sodium ethoxide. The resulting product is then reacted with phenylmagnesium bromide to yield (4-amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone inhibitor CX-4945 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Studies have also shown that CX-4945 can inhibit the replication of the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, CX-4945 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1854-39-3 |
|---|---|
Produktname |
(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
(4-amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C15H16N4O/c1-9-13-12(14(16)18-10(2)17-13)8-19(9)15(20)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
NUEZJRJKNHKWPP-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC(=N2)C)N |
Kanonische SMILES |
CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC(=N2)C)N |
Andere CAS-Nummern |
1854-39-3 |
Synonyme |
(5-amino-3,9-dimethyl-2,4,8-triazabicyclo[4.3.0]nona-2,4,10-trien-8-yl )-phenyl-methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
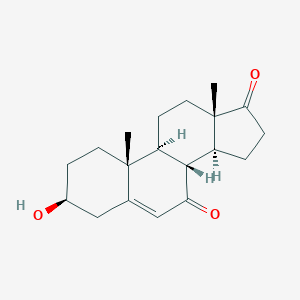
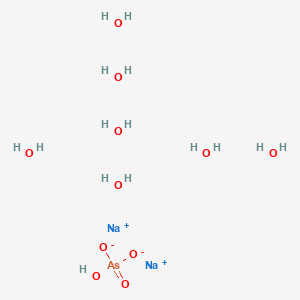
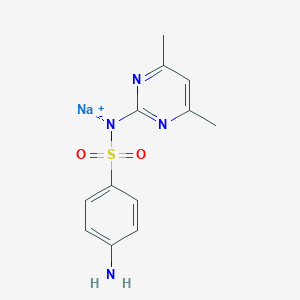
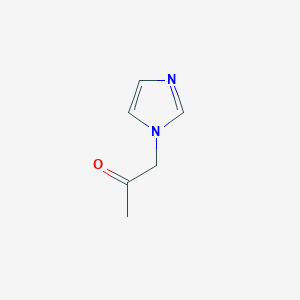
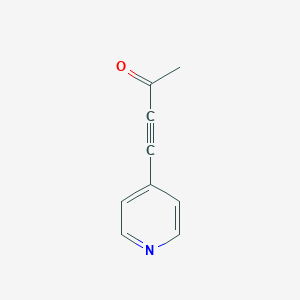
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)

